![molecular formula C11H8FN3S B11796715 5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11796715.png)
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiazole ring fused with a triazole ring, and a fluorophenyl group attached to the triazole ring, which contributes to its diverse chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement.
Another approach involves the base-catalyzed alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide in the presence of triethylamine as a catalyst . This reaction selectively produces thiopropargylated triazole derivatives in high yields.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and cost-effective synthetic routes. The one-pot catalyst-free procedure mentioned earlier is particularly suitable for industrial applications due to its simplicity and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Alkylation: Base-catalyzed alkylation with propargyl bromide.
Cycloaddition: Click 1,3-dipolar cycloaddition reactions with long-chain alkyl azides.
Common Reagents and Conditions
Alkylation: Propargyl bromide, triethylamine, sodium bicarbonate.
Cycloaddition: Sodium ascorbate, copper (II) sulfate, t-BuOH:H2O (10:1) at room temperature.
Major Products Formed
Thiopropargylated triazole derivatives: Formed from alkylation reactions.
1,4-Disubstituted mono- and bis-triazole derivatives: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential antimicrobial, anticancer, and anti-inflammatory agent.
Biochemistry: Used in the development of nonionic surfactants for drug delivery systems.
Pharmaceuticals: Investigated for its antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets and pathways. For instance, thiazole-based compounds have been shown to modulate the activity of enzymes involved in metabolism, demonstrating antibacterial, antifungal, anti-inflammatory, and antioxidant activities . The compound’s binding affinity to DNA gyrase B and human peroxiredoxin 5 suggests its potential as an antibacterial and antioxidant agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole derivatives: Known for their antimicrobial and anticancer activities.
1,3,4-Thiadiazole derivatives: Exhibiting significant therapeutic potential, including anticancer and antimicrobial properties.
1,2,4-Oxadiazole derivatives: Showing anti-cancer, anti-inflammatory, and antimicrobial activities.
Uniqueness
5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole stands out due to its unique combination of a thiazole and triazole ring system, which imparts distinct chemical reactivity and biological properties. The presence of the fluorophenyl group further enhances its potential as a versatile compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H8FN3S |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H8FN3S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,1H3 |
Clé InChI |
UXLXJUWTRCNBIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B11796643.png)
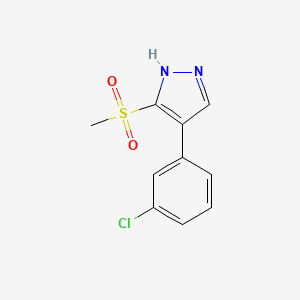
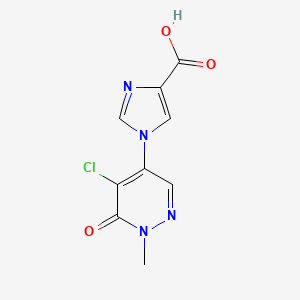
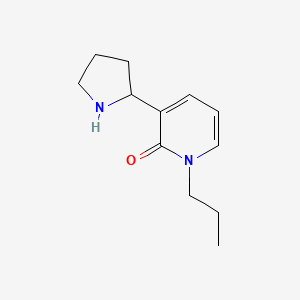
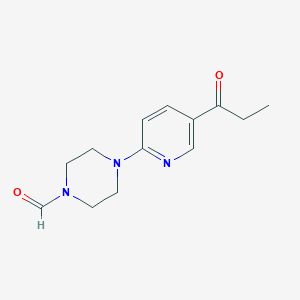
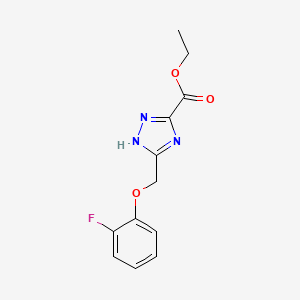

![1-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11796681.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)




